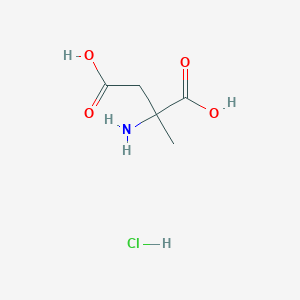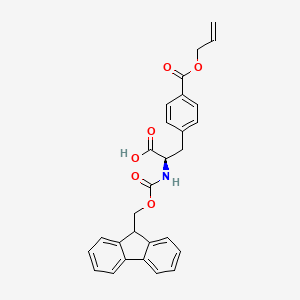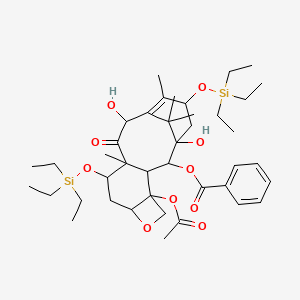
2-Amino-2-methylbutanedioic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-methylbutanedioic acid;hydrochloride can be achieved through various methods. One common approach involves the stereoselective alkylation of chiral dihydrooxazinones. This method ensures the production of the desired enantiomer with high purity .
Industrial Production Methods
Industrial production of this compound typically involves the use of L-aspartic acid as a starting material. The process includes the protection of the amino group, followed by methylation and subsequent deprotection to yield the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-methylbutanedioic acid;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various alkylating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
2-Amino-2-methylbutanedioic acid;hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-2-methylbutanedioic acid;hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways. Its effects are mediated through its interaction with amino acid receptors and enzymes involved in amino acid metabolism .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methylbutanedioic acid: The non-hydrochloride form of the compound.
L-aspartic acid: A naturally occurring amino acid with a similar structure.
α-Methyl-D-aspartic acid: Another derivative of aspartic acid with similar properties.
Uniqueness
2-Amino-2-methylbutanedioic acid;hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride group, which enhances its solubility and stability. This makes it particularly useful in research applications where high purity and specific enantiomeric forms are required .
Properties
Molecular Formula |
C5H10ClNO4 |
|---|---|
Molecular Weight |
183.59 g/mol |
IUPAC Name |
2-amino-2-methylbutanedioic acid;hydrochloride |
InChI |
InChI=1S/C5H9NO4.ClH/c1-5(6,4(9)10)2-3(7)8;/h2,6H2,1H3,(H,7,8)(H,9,10);1H |
InChI Key |
HZBBMHAVUNSUND-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(2,5-dicarboxyphenyl)phenyl]terephthalic acid](/img/structure/B12287867.png)

![1-[(4-Chlorophenyl)methyl]cyclobutan-1-amine](/img/structure/B12287882.png)







![2-amino-N-[1-[3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide;dihydrochloride](/img/structure/B12287924.png)



